5-fluoro-2-(methylsulfanyl)aniline
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Overview
Description
5-Fluoro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(methylsulfanyl)aniline typically involves the introduction of the fluorine and methylsulfanyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The methylsulfanyl group can be introduced via a thiolation reaction using a methylthiolating agent like methylthiol or dimethyl disulfide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the methylsulfanyl group can influence its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the methylsulfanyl group.
4-Fluoro-2-(methylsulfanyl)aniline: Similar structure but with the fluorine atom in a different position.
5-Fluoro-2-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
5-Fluoro-2-(methylsulfanyl)aniline is unique due to the presence of both the fluorine and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals .
Properties
CAS No. |
439291-60-8 |
---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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